4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
Description
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS: 2096333-41-2) is a halogenated benzene derivative with a fluorine atom at the 4-position, a methoxymethoxy (MOM) protecting group at the 1-position, and a methyl group at the 2-position. The MOM group is commonly employed in organic synthesis to protect hydroxyl intermediates during multi-step reactions .
Properties
IUPAC Name |
4-fluoro-1-(methoxymethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAWNAZGLIYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Methylphenol
The synthesis begins with 2-methylphenol (o-cresol) , which undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group. Directed by the hydroxyl group’s activating effects, nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 4-nitro-2-methylphenol (Scheme 1).
Reaction Conditions :
-
Nitrating agent : 65% HNO₃ in H₂SO₄ (1:2 v/v)
-
Temperature : 0–5°C (ice bath)
-
Time : 2–4 hours
The nitro group serves as a precursor for subsequent reduction and fluorination.
Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-nitro-2-methylphenol is protected as a methoxymethoxy (MOM) ether to prevent undesired side reactions during subsequent steps. This is achieved by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF):
Key Considerations :
Reduction of the Nitro Group
The nitro group in 4-nitro-1-(methoxymethoxy)-2-methylbenzene is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (H₂, 3 bar) at 25–30°C affords 4-amino-1-(methoxymethoxy)-2-methylbenzene :
Optimization Notes :
Diazotization and Fluorination via the Schiemann Reaction
The amine is converted to a diazonium salt, which decomposes to yield the fluorine substituent. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C forms the diazonium chloride, followed by precipitation as the tetrafluoroborate salt using fluoroboric acid (HBF₄). Thermal decomposition at 100–120°C produces 4-fluoro-1-(methoxymethoxy)-2-methylbenzene :
Critical Parameters :
Table 1: Summary of Reaction Conditions and Yields for Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 |
| MOM Protection | MOMCl, NaH, THF | 90 |
| Nitro Reduction | H₂, Pd/C, 25–30°C | 95 |
| Fluorination | NaNO₂/HCl, HBF₄, 110°C | 70 |
Direct Fluorination of a Pre-Substituted Intermediate
Synthesis of 1-(Methoxymethoxy)-2-methylbenzene
An alternative approach starts with 2-methylphenol , which is directly protected as the MOM ether (as in Section 1.2) to yield 1-(methoxymethoxy)-2-methylbenzene .
Electrophilic Fluorination
Electrophilic fluorination is attempted using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C. The methoxymethoxy group activates the ring, directing fluorination to the para position:
Challenges :
Table 2: Comparison of Fluorination Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Schiemann Reaction | High regioselectivity | Multi-step, hazardous steps | 70 |
| Selectfluor® | Single-step | Moderate yield, costlier | 50 |
Mechanistic Analysis of Key Steps
Nitration and Directing Effects
The hydroxyl group in 2-methylphenol strongly activates the ring, directing nitration to the para position. Upon MOM protection, the ether’s electron-donating nature maintains activation but shifts directing effects slightly due to steric and electronic modulation.
Stability of the MOM Group
The MOM ether demonstrates stability under hydrogenation and diazotization conditions but is susceptible to hydrolysis in strong acids (e.g., H₂SO₄). This necessitates sequential nitration before protection in Route 1.
Scalability and Industrial Feasibility
Route 1, despite its length, offers higher overall yield (~50% over four steps) and is preferred for large-scale synthesis. In contrast, Route 2’s simplicity is offset by lower yield and reagent costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 4-fluoro-1-(methoxymethoxy)-2-methylbenzoic acid .
Scientific Research Applications
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene involves its ability to undergo substitution reactions. The fluorine and methoxymethoxy groups can be replaced with other functional groups, introducing specific chemical properties into the resulting compounds. This makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physical properties, and hazards of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene and its analogs:
Key Observations :
- Substituent Effects : The MOM group enhances steric bulk and protects reactive sites, while halogen (F, Cl, Br) and alkyl (Me) groups influence electronic and steric properties. For example, bromine in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene increases molecular weight and polarizability compared to fluorine analogs .
- Hazards : Compounds like 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene carry warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to reactive halogen substituents .
Research Findings and Data
Physical Properties
- Boiling/Melting Points : Fluorine and MOM groups generally lower melting points due to reduced symmetry. For example, 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione has a melting point of 76–78°C .
- Solubility: Methoxymethoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-protected analogs.
Spectroscopic Data
- NMR : Fluorine atoms produce distinct ¹⁹F NMR shifts (e.g., −120 to −140 ppm for aromatic fluorine).
- X-ray Crystallography : Related compounds like 4-Benzyloxy-2-bromo-1-methoxybenzene exhibit planar benzene rings with substituent-dependent bond angles .
Biological Activity
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene, a fluorinated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluorine atom and a methoxymethoxy group attached to a methyl-substituted benzene ring. This configuration is significant as it influences the compound's interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Anticancer Activity : Preliminary studies suggest that fluorinated compounds exhibit enhanced potency against various cancer cell lines. For instance, fluorine substitution in benzene derivatives has been linked to improved metabolic stability and increased cytotoxicity against cancer cells .
- Antimicrobial Properties : Fluorinated compounds often demonstrate increased antibacterial activity. Research indicates that the presence of fluorine can enhance the binding affinity to bacterial targets, thus improving efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A series of studies have explored the anticancer potential of similar fluorinated compounds. For example:
- Cell Line Testing : Compounds structurally similar to this compound were tested against human breast (MCF-7) and colon (HCT-116) cancer cell lines. Results indicated significant cytotoxic effects with IC50 values in low micromolar ranges, suggesting potential as lead compounds for drug development .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase, leading to inhibited tumor growth .
Antimicrobial Studies
Research on antimicrobial activity has highlighted:
- Increased Efficacy : Fluorinated derivatives have shown enhanced antibacterial properties compared to their non-fluorinated counterparts. For instance, a study found that introducing fluorine at specific positions on the benzene ring significantly improved activity against multiple bacterial strains .
Case Studies
- Case Study 1 : A study involving a series of fluoro-substituted isoflavones demonstrated that the introduction of fluorine atoms increased their antitumor activity significantly compared to non-fluorinated analogs. The most potent derivatives exhibited GI50 values below 10 μM in various cancer cell lines .
- Case Study 2 : In another investigation, compounds similar to this compound were evaluated for their effects on microbial growth. Results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .
Summary Table of Biological Activities
| Activity Type | Compound | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | This compound | <10 μM (in vitro) | Apoptosis induction via caspase activation |
| Antimicrobial | Similar Fluorinated Compounds | Varies (low micromolar) | Enhanced binding affinity to bacterial targets |
Q & A
Q. What are the common synthetic routes for 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. A base (e.g., NaOH) and solvent (e.g., DMSO) are critical for introducing the methoxymethoxy group via nucleophilic substitution. For example, chlorination of a precursor aromatic compound followed by reaction with methoxymethyl chloride under controlled pH (8–10) and temperature (60–80°C) yields the target compound. Catalysts like Pd(PPh₃)₄ enhance coupling reactions (e.g., Suzuki-Miyaura) for derivatives. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .
Table 1 : Key Reaction Conditions for Methoxymethoxy Introduction
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Fluoro-2-methylphenol | ClCH₂OCH₃ | DMSO | 70 | 65–75 |
| 4-Fluoro-2-methylbromobenzene | NaOCH₂OCH₃ | THF | 80 | 55–65 |
Q. How does the methoxymethoxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The methoxymethoxy (-OCH₂OCH₃) group acts as a directing and stabilizing moiety. Its electron-donating nature enhances electrophilic aromatic substitution at the para position. In nucleophilic substitutions (e.g., SN2), steric hindrance from the methyl group on the benzene ring slows reaction kinetics. Reactivity can be modulated using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxymethoxy protons) and δ 2.2 ppm (methyl group). Fluorine coupling splits aromatic proton signals.
- IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1100 cm⁻¹ (C-F).
- Mass Spectrometry : Molecular ion peak at m/z 198.1 (C₉H₁₀F₂O₂) with fragmentation patterns confirming substituent loss .
Q. What are the stability considerations for handling this compound in aqueous solutions?
- Methodological Answer : The compound is stable in pH 5–9 but hydrolyzes under acidic (pH < 4) or basic (pH > 10) conditions. Hydrolysis products include 4-fluoro-2-methylphenol and formaldehyde. Storage at 2–8°C in anhydrous solvents (e.g., acetonitrile) under nitrogen prevents degradation. Avoid prolonged exposure to light due to potential photolytic cleavage of the methoxymethoxy group .
Q. How does fluorination at the 4-position affect intermolecular interactions in crystal structures?
- Methodological Answer : Fluorine’s high electronegativity induces strong C-F···H-C hydrogen bonds, stabilizing crystal lattices. X-ray diffraction studies reveal shortened F···H distances (2.2–2.5 Å) and planar aromatic stacking due to dipole-dipole interactions. These properties are critical for designing co-crystals with enhanced thermal stability .
Advanced Research Questions
Q. How can computational modeling optimize retrosynthetic pathways for derivatives of this compound?
- Methodological Answer : AI-driven tools (e.g., Template_relevance models) analyze reaction databases (PISTACHIO, Reaxys) to predict feasible routes. For example, retrosynthesis of a trifluoromethyl derivative prioritizes Sonogashira coupling over Ullmann reactions due to higher atom economy (85% vs. 72%). DFT calculations assess transition-state energies to identify low-barrier pathways. Validation via HPLC-MS ensures predicted intermediates match experimental results .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for antimicrobial derivatives?
- Methodological Answer : Contradictions arise from substituent electronic vs. steric effects. For instance, replacing the methyl group with -CF₃ increases antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL) but reduces solubility. Multivariate analysis (PLS regression) isolates key descriptors (e.g., LogP, H-bond donors). In vitro assays under standardized conditions (e.g., CLSI guidelines) minimize variability .
Table 2 : SAR of Derivatives Against S. aureus
| Substituent | MIC (µg/mL) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| -CH₃ | 8 | 2.1 | 1.5 |
| -CF₃ | 2 | 3.8 | 0.3 |
| -OCH₃ | 16 | 1.9 | 2.1 |
Q. How do solvent effects influence enantioselective transformations of this compound?
- Methodological Answer : Chiral induction in asymmetric alkylation requires aprotic solvents (e.g., toluene) to stabilize transition states. For example, using (R)-BINAP as a ligand in THF yields 70% ee, while DMF reduces selectivity to 40% ee due to solvent coordination. Kamlet-Taft parameters guide solvent selection based on polarity (π*) and hydrogen-bonding capacity (α) .
Q. What mechanistic insights explain unexpected oxidation products during metabolite studies?
- Methodological Answer : Cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl intermediate, which further dehydrogenates to a carboxylic acid. LC-MS/MS detects transient quinone methide species, confirmed via trapping experiments with glutathione. Competing pathways (e.g., O-demethylation) are suppressed using deuterated analogs to study kinetic isotope effects .
Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?
- Methodological Answer :
Microwave-assisted synthesis reduces reaction time (from 12 h to 30 min) and energy use. Solvent recycling (e.g., DMSO recovery via vacuum distillation) lowers E-factor by 40%. Catalytic systems (e.g., Pd nanoparticles on cellulose) enable >90% yield with <5 ppm metal residue. Lifecycle assessment (LCA) metrics validate sustainability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
